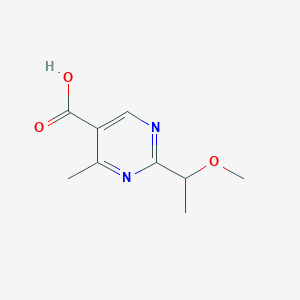
2-(4,4-Dimethylpyrrolidin-3-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,4-Dimethylpyrrolidin-3-yl)benzonitrile is a chemical compound with the molecular formula C13H16N2 and a molecular weight of 200.28 g/mol . This compound is characterized by the presence of a benzonitrile group attached to a 4,4-dimethylpyrrolidine ring. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,4-Dimethylpyrrolidin-3-yl)benzonitrile typically involves the reaction of 4,4-dimethylpyrrolidine with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-(4,4-Dimethylpyrrolidin-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzonitrile group can participate in nucleophilic substitution reactions, where nucleophiles replace the cyano group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
2-(4,4-Dimethylpyrrolidin-3-yl)benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4,4-Dimethylpyrrolidin-3-yl)benzonitrile involves its interaction with specific molecular targets. For instance, as an inhibitor of lysine-specific demethylase 1 (LSD1), it binds to the enzyme’s active site, preventing the demethylation of histone proteins. This inhibition can lead to changes in gene expression and cellular differentiation . The compound’s structure allows it to fit into the enzyme’s binding pocket, thereby blocking its activity .
Comparison with Similar Compounds
4-(Pyrrolidin-3-yl)benzonitrile: Another compound with a similar structure but without the dimethyl substitution on the pyrrolidine ring.
3-(6-Pyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile: A compound with a similar benzonitrile group but different substituents on the pyrrolidine ring.
Uniqueness: 2-(4,4-Dimethylpyrrolidin-3-yl)benzonitrile is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards certain molecular targets. The presence of the dimethyl groups on the pyrrolidine ring can also affect the compound’s pharmacokinetic properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
2-(4,4-dimethylpyrrolidin-3-yl)benzonitrile |
InChI |
InChI=1S/C13H16N2/c1-13(2)9-15-8-12(13)11-6-4-3-5-10(11)7-14/h3-6,12,15H,8-9H2,1-2H3 |
InChI Key |
KZUDOEKUCQLJFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC1C2=CC=CC=C2C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)(propyl)amine](/img/structure/B13214172.png)
![4-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}phenol](/img/structure/B13214177.png)
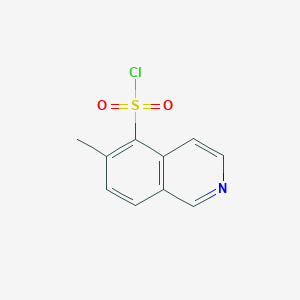
![2-(Butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13214181.png)
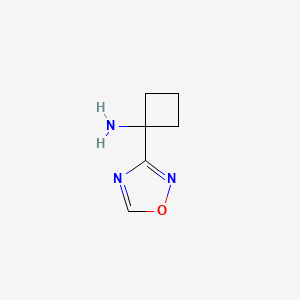
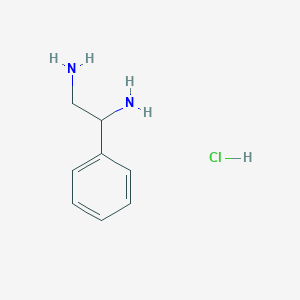
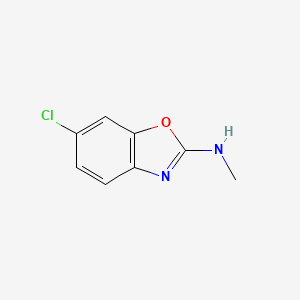
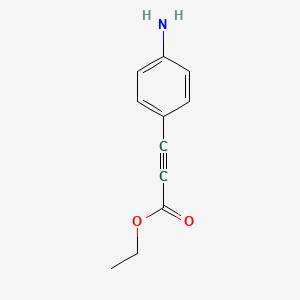
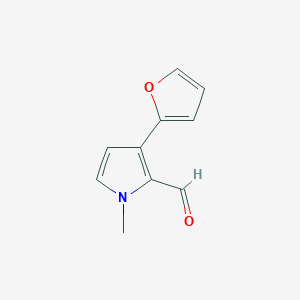
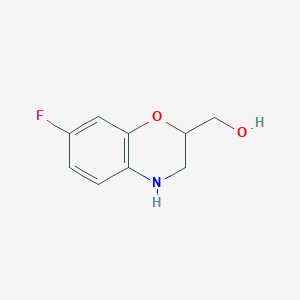
![{6-Oxaspiro[4.5]decan-9-yl}hydrazine](/img/structure/B13214229.png)
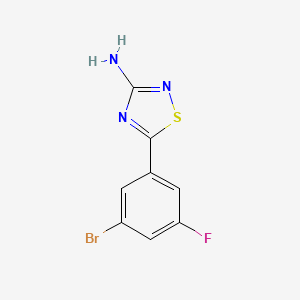
![6-[Methyl(prop-2-YN-1-YL)amino]pyridine-3-carbaldehyde](/img/structure/B13214245.png)
